4-(4-chlorophenyl)-N-(4-methoxybenzyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is notable for its trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable entity in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under radical conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-pyrimidin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine: Substitutes the trifluoromethyl group with a methyl group, affecting its metabolic stability and lipophilicity.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine imparts unique properties such as increased metabolic stability and enhanced lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H15ClF3N3O |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15ClF3N3O/c1-27-15-8-2-12(3-9-15)11-24-18-25-16(10-17(26-18)19(21,22)23)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,24,25,26) |
InChI Key |
WRAJGYGRDXSVCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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